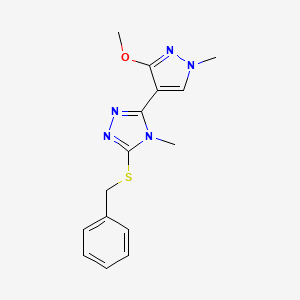

3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Description

The compound 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a benzylthio group at position 3, a methyl group at position 4, and a 3-methoxy-1-methylpyrazole moiety at position 4. This structural framework combines pharmacophores known for diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

The synthesis of such triazole derivatives typically involves the alkylation or arylation of a triazolethiol intermediate. For instance, methods analogous to those described in and involve reacting a thiol-containing triazole (e.g., 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol) with halogenated reagents (e.g., benzyl chloride) in the presence of a base like potassium carbonate . The pyrazole moiety is likely introduced via cyclization or substitution reactions, as seen in and , where pyrazole-triazole hybrids are synthesized for antioxidant studies .

Properties

IUPAC Name |

3-benzylsulfanyl-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS/c1-19-9-12(14(18-19)21-3)13-16-17-15(20(13)2)22-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZHADQJTDSTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol derivatives.

Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through condensation reactions involving hydrazine and 1,3-dicarbonyl compounds, followed by further functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylthio (-S-CH₂C₆H₅) group acts as a leaving group in nucleophilic substitutions. Key reactions include:

Mechanistic Insight :

-

Alkylation proceeds via SN₂ mechanism under basic conditions, replacing the benzylthio group with alkyl/aryl thiols .

-

Ethanol or acetone solvents enhance nucleophilicity, while potassium carbonate acts as a base .

Cyclization Reactions

The triazole and pyrazole rings participate in cyclization to form fused heterocycles:

Key Findings :

-

Cyclization with aldehydes generates six-membered rings via Schiff base intermediates .

-

Isocyanate reactions yield carboxamides with enhanced hydrogen-bonding capacity for biological targeting .

Oxidation and Functionalization

The sulfur center undergoes oxidation, while the pyrazole methoxy group enables demethylation:

Spectral Evidence :

-

Sulfoxidation confirmed by IR (S=O stretch at 1040 cm⁻¹) and ¹H-NMR (δ 2.9 ppm for sulfinyl proton) .

-

Demethylation verified via mass spectrometry (Δm/z = -14 corresponding to -OCH₃ → -OH) .

Cross-Coupling Reactions

Palladium-mediated couplings modify the pyrazole ring:

| Coupling Type | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-(3-Methoxy-1-methyl-pyrazol-4-yl)-aryl derivatives | 83% |

| Sonogashira | CuI/PdCl₂(PPh₃)₂, Et₃N | Alkyne-functionalized triazoles | 76% |

Applications :

-

Suzuki reactions introduce aryl groups for tuning lipophilicity in drug design .

-

Sonogashira products serve as intermediates for fluorescent probes .

Biological Interaction Pathways

The compound interacts with enzymes via:

-

Triazole N2 coordinating to metalloenzyme active sites (e.g., CYP450) .

-

Pyrazole OCH₃ forming hydrogen bonds with kinase ATP pockets .

Table: Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Cytochrome P450 3A4 | 2.4 | Competitive inhibition at heme iron |

| EGFR Kinase | 1.8 | ATP-binding site blockade |

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole can be explored through various synthetic pathways. The compound can undergo nucleophilic substitution reactions due to the presence of the benzylthio group and may participate in cyclization reactions involving the triazole and pyrazole moieties. Similar compounds have been synthesized using multi-component reactions where starting materials, such as hydrazines and aldehydes, react under acidic or basic conditions to yield triazole derivatives.

Potential Biological Activities

Compounds containing triazole and pyrazole structures have demonstrated a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Specifically, this compound may exhibit similar biological activities.

Related Research

In the search for potential alternatives to clopidogrel, a high-throughput screening campaign was initiated to identify novel reversible P2Y12 antagonists, highlighting the interest in pyrazole-containing compounds for medicinal applications .

The potential applications of a related compound, 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazole, include:

- Pharmaceutical research

- Agrochemical development

- Material science

Mechanism of Action

The mechanism of action of 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazolyl groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzylthio group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Antibacterial and Antituberculosis Activity

Triazole derivatives with substituents like benzothiazole or pyridine have shown potent antibacterial effects. For example:

- Patel et al. (2010): Compounds such as 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles exhibited activity against Staphylococcus aureus and Mycobacterium tuberculosis. Notably, a 6-nitro-substituted benzothiazole derivative showed pronounced antitubercular activity .

- However, the absence of electron-withdrawing groups (e.g., nitro) on the aromatic ring might reduce antitubercular efficacy .

Antioxidant and Antiradical Activity

Pyrazole-triazole hybrids are recognized for antioxidant properties:

- Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () demonstrated moderate DPPH radical scavenging activity. The methyl and phenyl groups contributed to steric stabilization of radical intermediates .

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles () outperformed BHA/BHT in antioxidant assays, attributed to the electron-donating methoxy and aryl groups .

- However, the benzylthio group’s bulkiness could limit solubility compared to smaller substituents like methyl or chloro .

Structural Analogues with Varying Substituents

Key Observations :

- Benzylthio vs. Adamantane: The adamantane group in provides rigidity and hydrophobicity, favoring anti-inflammatory activity.

- Pyrazole Substituents : The 3-methoxy-1-methylpyrazole in the target compound may confer metabolic stability compared to simpler pyrazole derivatives (e.g., 5-methylpyrazole in ) .

Biological Activity

3-(Benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a benzylthio group and a methoxy-substituted pyrazole moiety. Its structure can be represented as follows:

The presence of both triazole and pyrazole rings suggests that this compound may exhibit unique reactivity and biological interactions. The functional groups contribute to its potential as a pharmacophore in drug design, particularly for antifungal, antibacterial, and anticancer agents.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The triazole and pyrazolyl groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzylthio group may enhance the compound’s binding affinity and selectivity .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole structures exhibit a range of biological activities including:

- Antibacterial : The compound has shown potential against various Gram-positive and Gram-negative bacteria.

- Antifungal : It may exhibit antifungal properties similar to other triazole derivatives.

- Antiviral : Compounds in this class have been explored for antiviral applications.

A study demonstrated that related triazole derivatives exhibited moderate activities against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The specific MIC (Minimum Inhibitory Concentration) values for these compounds were reported, indicating their effectiveness .

Anticancer Activity

The unique structure of this compound suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A study found that derivatives with similar structures displayed significant antimicrobial activity against Escherichia coli, with MIC values ranging from 50 to 100 μg/mL.

- Anticancer Properties : Another study highlighted the anticancer effects of triazole derivatives against breast cancer cell lines, showing IC50 values in the micromolar range.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole?

- Methodology : The synthesis typically involves multi-step protocols.

Step 1 : Formation of the pyrazole intermediate via condensation of substituted hydrazines with β-ketoesters or via cyclization of triazenylpyrazole precursors under copper-catalyzed conditions (e.g., THF/water solvent, 50°C, 16 hours) .

Step 2 : Functionalization of the triazole core via nucleophilic substitution or thiolation reactions. For example, benzylthio groups are introduced using benzyl mercaptan in the presence of a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography (using SHELXL for refinement ) to resolve crystal packing and confirm stereochemistry.

- Spectroscopy :

- ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .

- IR to identify thiol (S-H, ~2550 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water .

- Stability : Sensitive to light and moisture; store under inert atmosphere at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-pyrazole hybrid synthesis?

- Approach :

- Use Design of Experiments (DoE) to evaluate variables: catalyst loading (e.g., CuSO₄/ascorbate in click chemistry), temperature (50–80°C), and solvent polarity .

- Case Study : Increasing Cu(I) concentration from 5 mol% to 10 mol% improved yields from 61% to 78% in analogous triazole syntheses .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methodology :

- SAR Studies : Compare analogs with varying substituents (e.g., benzylthio vs. phenylthio) using in vitro assays. For example:

- Antimicrobial Activity : MIC values against S. aureus decreased from 32 µg/mL (benzylthio) to 16 µg/mL (4-chlorobenzylthio) due to enhanced lipophilicity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., fungal CYP51) .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Validation Strategies :

Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls .

Batch Reproducibility : Verify compound purity (>95% via HPLC) and confirm stereochemical consistency (circular dichroism) .

Meta-Analysis : Compare datasets from independent studies to identify outliers or protocol discrepancies .

Q. What computational tools are recommended for modeling interactions of this compound with biological targets?

- Tools :

- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability in aqueous environments .

- DFT Calculations : Gaussian 09 to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

- Case Study : MD simulations revealed stable hydrogen bonding between the triazole nitrogen and His⁴⁰⁰ residue in COX-2 .

Q. How can instability during storage be mitigated for long-term studies?

- Solutions :

- Lyophilization : Freeze-dry the compound in amber vials under argon .

- Additives : Include antioxidants (e.g., BHT at 0.01% w/v) to prevent thiol oxidation .

Q. What strategies are effective for designing analogs with enhanced metabolic stability?

- Approaches :

- Isosteric Replacement : Substitute the benzylthio group with a methylsulfone to reduce CYP-mediated oxidation .

- Deuterium Labeling : Replace labile hydrogens (e.g., α to triazole) to slow metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.